REACTION_SMILES
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[CH3:1][NH:2][C:3]([O:4][c:6]1[cH:7][cH:8][c:9]([N+:10]([O-:11])=[O:12])[cH:13][cH:14]1)=[O:5].[CH3:24][c:25]1[cH:26][cH:27][c:28]([C:29](=[O:30])[NH:31][NH2:32])[cH:33][cH:34]1.[CH:15]([N:16]([CH2:17][CH3:18])[CH:19]([CH3:20])[CH3:21])([CH3:22])[CH3:23].[Cl:35][CH2:36][Cl:37]>>[CH3:1][NH:2][C:3](=[O:4])[NH:32][NH:31][C:29]([c:28]1[cH:27][cH:26][c:25]([CH3:24])[cH:34][cH:33]1)=[O:30]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(=O)Oc1ccc([N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C(=O)NN)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CNC(=O)NNC(=O)c1ccc(C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |